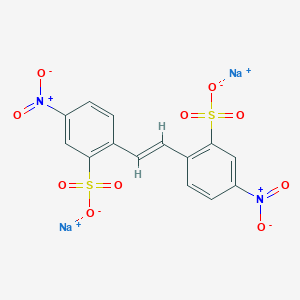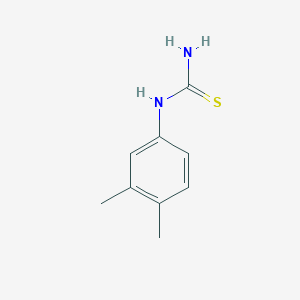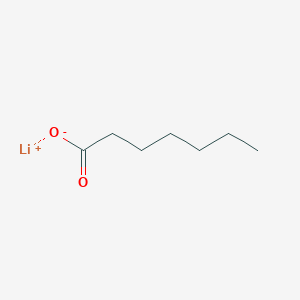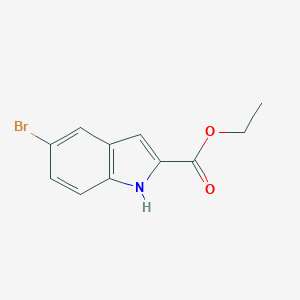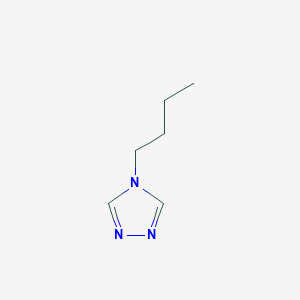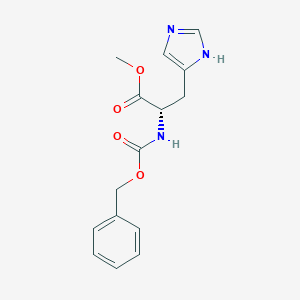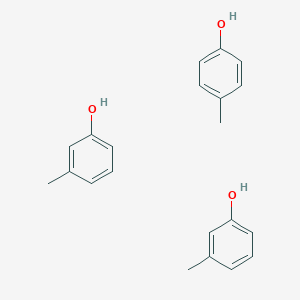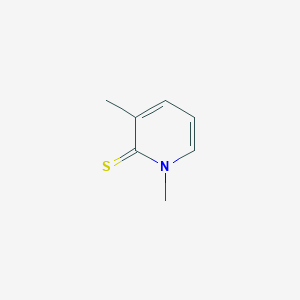
1,3-Dimethyl-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2(1H)-pyridinethione, commonly known as DMPT, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPT has been extensively studied for its ability to improve the growth performance of animals, particularly in aquaculture and livestock production. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. In
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in animal production, particularly in aquaculture and livestock production. DMPT has been shown to improve the growth performance of animals, increase feed intake, and enhance feed conversion efficiency. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methionine precursor in animals, which leads to an increase in methionine availability. Methionine is an essential amino acid that is required for protein synthesis and is involved in a variety of metabolic processes. By increasing methionine availability, DMPT may improve the growth performance of animals and enhance their immune system.
Effets Biochimiques Et Physiologiques
DMPT has been shown to have a variety of biochemical and physiological effects on animals. DMPT has been shown to increase the expression of growth hormone in animals, which leads to an increase in growth performance. Additionally, DMPT has been shown to increase the expression of genes involved in immune function, which enhances the immune system of animals. DMPT has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, DMPT is stable under a wide range of pH and temperature conditions, which makes it easy to use in a variety of experimental settings. However, DMPT has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the study of DMPT. One potential area of research is the development of new synthesis methods for DMPT that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. Finally, more research is needed to explore the potential applications of DMPT in other areas of animal production, such as poultry and swine production.
Méthodes De Synthèse
DMPT can be synthesized through a variety of methods, including the reaction of 2-acetylpyridine with hydrogen sulfide gas, the reaction of 2-acetylpyridine with sodium hydrosulfide, and the reaction of 2-acetylpyridine with sulfur. The most commonly used method for the synthesis of DMPT is the reaction of 2-acetylpyridine with hydrogen sulfide gas. This method involves the reaction of 2-acetylpyridine with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride or aluminum chloride.
Propriétés
Numéro CAS |
19006-66-7 |
|---|---|
Nom du produit |
1,3-Dimethyl-2(1H)-pyridinethione |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
1,3-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 |
Clé InChI |
VYVCNVCQSMQCKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=S)C |
SMILES canonique |
CC1=CC=CN(C1=S)C |
Synonymes |
1,3-Dimethyl-2(1H)-pyridinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



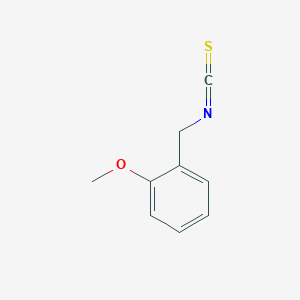
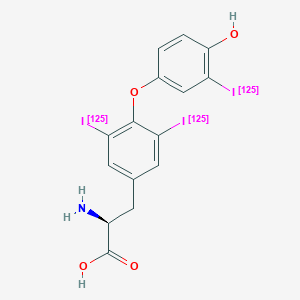
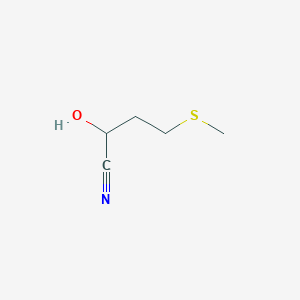
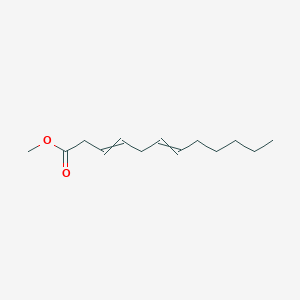
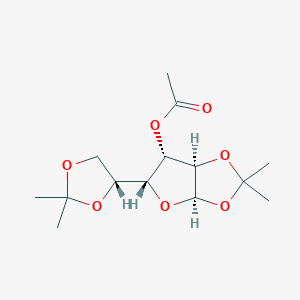
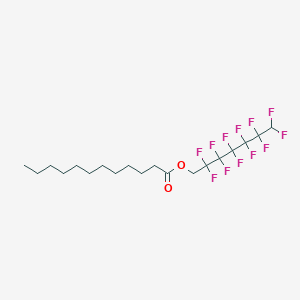
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
